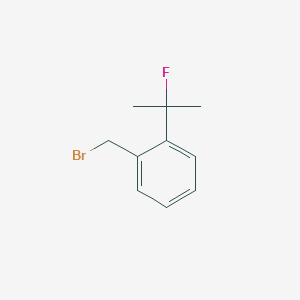

1-(Bromomethyl)-2-(2-fluoropropan-2-yl)benzene

Description

Chemical Structure and Properties

1-(Bromomethyl)-2-(2-fluoropropan-2-yl)benzene (CAS: 1552282-07-1) is a substituted aromatic compound featuring a benzene ring with two functional groups: a bromomethyl (-CH2Br) moiety and a 2-fluoropropan-2-yl (-C(CF3)2F) substituent at the ortho position. Its molecular formula is C10H12BrF, with a molecular weight of 231.11 g/mol . The compound is likely a liquid or low-melting solid, given the structural similarity to related bromomethylbenzene derivatives (e.g., 1-bromo-2-fluoropropan-2-ylbenzene, CAS: 59974-27-5, which shares a comparable molecular weight of 217.08 g/mol) .

- Palladium-catalyzed coupling reactions (e.g., Sonogashira coupling for aryl alkynes) .

- Radical-polar crossover fluorination of redox-active esters, as demonstrated for (2-fluoropropan-2-yl)benzene derivatives .

- Nucleophilic substitution of bromomethyl groups with fluorinated substituents under basic conditions .

The bromomethyl group is highly reactive, enabling participation in nucleophilic substitutions or cross-coupling reactions, while the fluorinated isopropyl group may enhance steric bulk and electronic effects, influencing regioselectivity in downstream reactions.

Properties

IUPAC Name |

1-(bromomethyl)-2-(2-fluoropropan-2-yl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrF/c1-10(2,12)9-6-4-3-5-8(9)7-11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCBAYUVVKOSBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552282-07-1 | |

| Record name | 1-(bromomethyl)-2-(2-fluoropropan-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2-(2-fluoropropan-2-yl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(2-fluoropropan-2-yl)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-(2-fluoropropan-2-yl)benzene can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Products include azides, thiols, or ethers.

Oxidation: Products include alcohols or carboxylic acids.

Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

1-(Bromomethyl)-2-(2-fluoropropan-2-yl)benzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used to develop pharmaceuticals, particularly those targeting specific enzymes or receptors.

Material Science: It can be used in the synthesis of polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-(2-fluoropropan-2-yl)benzene depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Bromomethylbenzene Derivatives

Key Comparisons

Substituent Effects on Reactivity Electron-Withdrawing Groups: Compounds like 1-(Bromomethyl)-2-(trifluoromethyl)benzene (CAS: 395-44-8) exhibit enhanced electrophilicity at the bromomethyl group due to the electron-withdrawing trifluoromethyl (-CF3) substituent, accelerating nucleophilic substitutions . Steric Bulk: The tert-butyl group in 1-(Bromomethyl)-2-(tert-butyl)benzene (CAS: 1005751-00-7) creates significant steric hindrance, limiting accessibility to the bromomethyl site compared to the smaller fluorinated substituents in the target compound .

Synthetic Utility

- Pharmaceutical Intermediates : Bromomethyl derivatives like 1-(bromomethyl)-4-methylbenzene are used to synthesize imidazole-based inhibitors (e.g., antiferroptotic agents) via thiol-alkylation reactions . The fluorinated isopropyl group in the target compound may improve metabolic stability in drug candidates .

- Cross-Coupling Reactions : The bromomethyl group in 1-(bromomethyl)-2-(phenylethynyl)benzene (synthesized via Pd-catalyzed coupling) serves as a precursor for functionalized naphthalenes, highlighting its versatility in constructing polyaromatic systems .

Physical Properties

- Solubility : Bromomethylbenzene derivatives generally exhibit low water solubility but dissolve in organic solvents like hexane, ethyl acetate, or acetonitrile .

- Thermal Stability : Fluorinated derivatives (e.g., 1-(3-Bromopropyl)-2-fluorobenzene) demonstrate stability under reflux conditions (55–100°C), critical for prolonged reactions .

Notable Research Findings

- Biological Activity : Bromomethylbenzene derivatives are intermediates in inhibitors targeting the 15LOX/PEBP1 complex, with fluorine atoms enhancing binding affinity and selectivity .

Biological Activity

1-(Bromomethyl)-2-(2-fluoropropan-2-yl)benzene, a compound with the molecular formula C10H12BrF, has garnered attention for its potential biological activities. This article synthesizes available research findings related to its biological effects, including structure-activity relationships (SAR), and evaluates its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a bromomethyl group and a fluorinated isopropyl substituent on a benzene ring. Such modifications can influence its reactivity and biological interactions.

Antifungal Activity

Recent studies have evaluated the antifungal properties of related compounds, indicating that structural modifications can significantly impact efficacy. For instance, novel pyrazole derivatives demonstrated potent antifungal activity against various phytopathogens, suggesting that similar halogenated compounds may exhibit comparable effects .

Structure-Activity Relationship (SAR)

The SAR of halogenated compounds often reveals that electron-withdrawing groups such as bromine and fluorine can enhance biological activity by stabilizing certain molecular conformations or by facilitating interactions with biological targets. In the case of this compound, the presence of both bromine and fluorine may contribute to its potential as a microtubule-stabilizing agent, similar to other fluorinated derivatives studied in cellular assays .

Microtubule Stabilization

Research has indicated that compounds with similar structural motifs can stabilize microtubules, which is critical in cancer therapy. For example, compounds with para-substituted fluorinated phenyl groups were shown to elicit distinct cellular responses based on their electronic properties. This suggests that this compound could potentially exhibit similar microtubule-stabilizing activity due to its unique substituents .

Comparative Analysis Table

| Compound Name | Structure | Antifungal Activity (EC50 mg/L) | Microtubule Stabilization Potential |

|---|---|---|---|

| This compound | C10H12BrF | TBD | High |

| Pyrazole Derivative A14 | Varies | 3.96 | TBD |

| Pyrazole Derivative A8 | Varies | 2.52 | TBD |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(bromomethyl)-2-(2-fluoropropan-2-yl)benzene?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 2-(2-fluoropropan-2-yl)benzene with N-bromosuccinimide (NBS) under radical bromination conditions (e.g., AIBN initiator in CCl₄) to introduce the bromomethyl group .

- Step 2 : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize di-substitution byproducts.

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Q. How can researchers mitigate competing side reactions during bromomethyl group installation?

- Contradictions in Evidence : Some protocols (e.g., NaHCO₃ in ethanol) yield incomplete substitution, while others (e.g., K₂CO₃ in acetonitrile at 55°C) improve selectivity .

- Recommendation : Use bulky bases (e.g., K₂CO₃) in polar aprotic solvents to suppress elimination pathways. Monitor reaction progress via TLC or GC-MS .

Advanced Research Questions

Q. What strategies enhance the regioselectivity of 2-fluoropropan-2-yl group installation on the benzene ring?

- Mechanistic Insight : Fluorination via SN1/SN2 mechanisms or electrophilic aromatic substitution (e.g., using Selectfluor®) can compete.

- Case Study : For analogous compounds, bromofluorination of alkenes (e.g., styrene derivatives) with BrF₃ or AgF₂ yields fluorinated alkyl chains, but steric hindrance from the 2-fluoropropan-2-yl group requires tailored conditions .

- Optimization : Use low-temperature (-20°C) reactions with Lewis acids (e.g., BF₃·OEt₂) to direct fluorination to the para position relative to bromomethyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.